7-{[(4-Chloro-2-methylphenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol
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Overview
Description
7-{(4-Chloro-2-methylphenyl)aminomethyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 7-{(4-Chloro-2-methylphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the use of organoboron reagents and palladium catalysts to form the desired quinoline derivative.
Chemical Reactions Analysis
7-{(4-Chloro-2-methylphenyl)aminomethyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its structural features, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-{(4-Chloro-2-methylphenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 4-hydroxy-2-quinolones and imidazo[1,2-a]pyridines . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 7-{(4-Chloro-2-methylphenyl)aminomethyl}quinolin-8-ol lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18ClN3O |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
7-[(4-chloro-2-methylanilino)-pyridin-3-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H18ClN3O/c1-14-12-17(23)7-9-19(14)26-20(16-5-2-10-24-13-16)18-8-6-15-4-3-11-25-21(15)22(18)27/h2-13,20,26-27H,1H3 |
InChI Key |
XFPJCYOPVIHOJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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